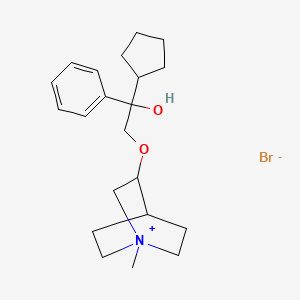
Bunololhydrochlorid
Übersicht
Beschreibung
Bunolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist. It is primarily used in the form of eye drops to manage ocular hypertension and open-angle glaucoma. The compound is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye .
Wissenschaftliche Forschungsanwendungen
Bunololhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in der analytischen Chemie für die Entwicklung neuer Betablocker verwendet.
Biologie: Die Verbindung wird auf ihre Wirkungen auf Beta-Adrenorezeptoren in verschiedenen biologischen Systemen untersucht.
Medizin: this compound wird zur Behandlung von okulärer Hypertension und Glaukom eingesetzt. Es wird auch auf seinen potenziellen Einsatz bei Herz-Kreislauf-Erkrankungen untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung von Beta-Adrenorezeptoren. Diese Wirkung reduziert die Produktion von Kammerwasser im Auge und senkt so den Augeninnendruck. Der Mechanismus der Verbindung beinhaltet die Hemmung von endogenen Katecholamin-stimulierten Anstiegen der zyklischen Adenosinmonophosphat (AMP)-Konzentration in den Ziliarkörpern .
Ähnliche Verbindungen:
Timolol: Ein weiterer nicht-selektiver Betablocker, der zur Behandlung von Glaukom eingesetzt wird.
Betaxolol: Ein selektiver Beta-1-Adrenorezeptor-Antagonist, der für ähnliche Zwecke verwendet wird.
Carteolol: Ein nicht-selektiver Betablocker mit intrinsischer sympathomimetischer Aktivität.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen pharmakologischen Aktivität und seiner Fähigkeit, den Augeninnendruck signifikant zu senken. Es ist auch bekannt für seine enantioselektive Synthese, die hohe Reinheit und Wirksamkeit bietet .
Wirkmechanismus
Bunolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound’s mechanism involves the inhibition of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Similar Compounds:
Timolol: Another non-selective beta-blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic receptor antagonist used for similar purposes.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
Uniqueness: Bunolol Hydrochloride is unique due to its high pharmacological activity and its ability to significantly reduce intraocular pressure. It is also known for its enantioselective synthesis, which provides high purity and effectiveness .
Safety and Hazards
Bunolol hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .
Relevant Papers There are several papers available that discuss Bunolol hydrochloride. One paper discusses the cardiovascular pharmacology of Bunolol . Another paper provides a safety data sheet for Levobunolol (l-Bunolol) hydrochloride .
Biochemische Analyse
Biochemical Properties
Bunolol hydrochloride interacts with beta-1 adrenergic receptors . It is equally effective at β (1)- and β (2)-receptor sites . The nature of these interactions involves the blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Cellular Effects
Bunolol hydrochloride influences cell function by reducing both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma . In patients with elevated IOP, bunolol hydrochloride reduces mean IOP by approximately 25-40% from baseline .
Molecular Mechanism
The mechanism of action of bunolol hydrochloride in reducing IOP is not clearly defined, but it is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bunololhydrochlorid kann durch einen chemo-enzymatischen Prozess synthetisiert werden. Das Verfahren beinhaltet die Verwendung von Lipase für die enantioselektive kinetische Auflösung, um enantiomerenreinen Alkohol und Ester aus dem entsprechenden racemischen Alkohol zu erhalten. Der enantiomerenreine Alkohol und der deacylierte Ester werden dann mit tert-Butylamin behandelt, um Bunolol zu erzeugen .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Synthese von this compound die Verwendung von Epichlorhydrin als Ausgangsmaterial. Das Verfahren beinhaltet die Bildung von Glycidylether-Zwischenprodukten, die dann durch chemische Reaktionen zu enantiomeren Bunolol umgewandelt werden .
Analyse Chemischer Reaktionen
Reaktionstypen: Bunololhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkohole umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Bunolol, wie z. B. Alkohole, Ketone und substituierte Verbindungen .
Eigenschaften
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953855 | |
| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31969-05-8, 27912-14-7 | |
| Record name | Bunolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31969-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031969058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | levobunolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Q9J8634Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















